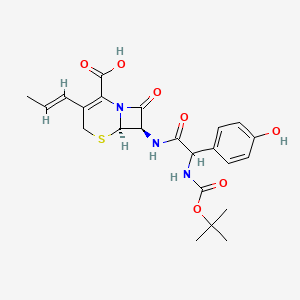
N-Boc-Cefprozil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-Cefprozil is a derivative of cefprozil, a second-generation cephalosporin antibiotic. The N-Boc group, or N-tert-butoxycarbonyl group, is a protecting group used in organic synthesis to protect amines from unwanted reactions. This compound combines the broad-spectrum antimicrobial activity of cefprozil with the protective properties of the N-Boc group, making it a valuable intermediate in pharmaceutical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-Cefprozil typically involves the protection of the amino group in cefprozil with the N-Boc group. This can be achieved by reacting cefprozil with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction conditions are mild, and the product is obtained in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity, allowing for the continuous production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-Boc-Cefprozil undergoes several types of chemical reactions, including:
Deprotection: The N-Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-Boc group is replaced by other functional groups.
Amidation: this compound can react with isocyanates to form amides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), oxalyl chloride in methanol.
Substitution: Various nucleophiles, such as amines or alcohols, under basic conditions.
Amidation: Isocyanates, 2-chloropyridine, and trifluoromethanesulfonyl anhydride.
Major Products Formed
Deprotection: Cefprozil with a free amino group.
Substitution: Various substituted cefprozil derivatives.
Amidation: Amide derivatives of cefprozil.
Scientific Research Applications
N-Boc-Cefprozil has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. The N-Boc group provides protection during multi-step synthesis, allowing for selective reactions.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential to treat bacterial infections, particularly those resistant to other antibiotics.
Mechanism of Action
The mechanism of action of N-Boc-Cefprozil is similar to that of cefprozil. As a beta-lactam antibiotic, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This inhibition prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
N-Boc-Cbz-Protected Amines: These compounds also use the N-Boc group for protection but differ in the core structure.
N-Boc-Alloc-Protected Amines: Similar in protection strategy but with different applications and reactivity.
N-Boc-Cbz-Protected Amines: Another class of protected amines with different protecting groups.
Uniqueness
N-Boc-Cefprozil is unique due to its combination of the broad-spectrum antimicrobial activity of cefprozil and the protective properties of the N-Boc group. This makes it particularly valuable in pharmaceutical research for the development of new antibiotics and other therapeutic agents .
Properties
Molecular Formula |
C23H27N3O7S |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C23H27N3O7S/c1-5-6-13-11-34-20-16(19(29)26(20)17(13)21(30)31)24-18(28)15(12-7-9-14(27)10-8-12)25-22(32)33-23(2,3)4/h5-10,15-16,20,27H,11H2,1-4H3,(H,24,28)(H,25,32)(H,30,31)/b6-5+/t15?,16-,20-/m1/s1 |
InChI Key |
ZAMOJHBQFWNMQX-SECYDUIJSA-N |
Isomeric SMILES |
C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)SC1)C(=O)O |
Canonical SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


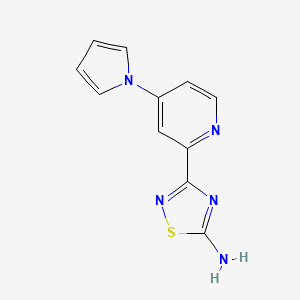
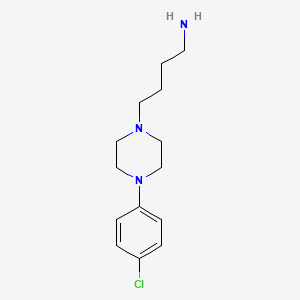




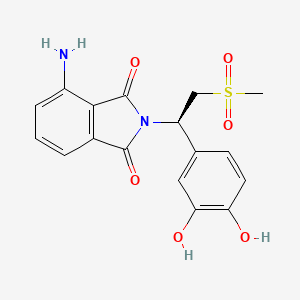
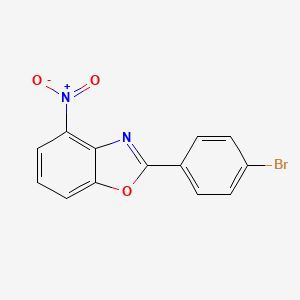
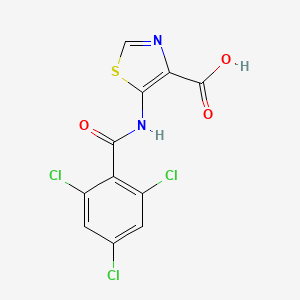

![5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13864811.png)
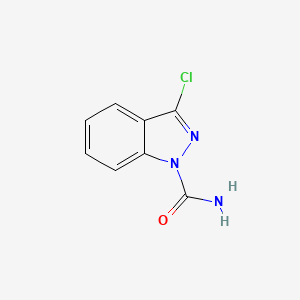
![1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-; 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B13864822.png)

